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Executive Summary
Apratastat (TMI-005) is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme

(TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). Developed by

Wyeth (now a subsidiary of Pfizer), Apratastat was investigated as a potential oral therapeutic

for rheumatoid arthritis (RA). Despite promising preclinical data and evidence of target

engagement in early clinical studies, the development of Apratastat was halted following a

Phase II clinical trial due to a lack of clinical efficacy. This technical guide provides a

comprehensive overview of the available data on Apratastat, including its mechanism of

action, a summary of the key clinical trial findings, and detailed experimental protocols relevant

to its development.

Mechanism of Action
Apratastat exerts its effects by inhibiting two key enzyme families involved in inflammatory

processes:

TACE (ADAM17): This enzyme is responsible for the cleavage of membrane-bound pro-

Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting TACE,

Apratastat reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine central

to the pathophysiology of rheumatoid arthritis.
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Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases

involved in the degradation of extracellular matrix components. In RA, MMPs contribute to

cartilage and bone destruction. Apratastat's inhibition of MMPs was intended to prevent this

joint damage.

Signaling Pathway of Apratastat's Targets in
Rheumatoid Arthritis
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Caption: Signaling pathway targeted by Apratastat in rheumatoid arthritis.
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Discontinued Phase II Clinical Trial (NCT00095342)
The pivotal clinical trial that led to the discontinuation of Apratastat development was a Phase

II, double-blind, placebo-controlled, parallel-group study in patients with active rheumatoid

arthritis who were on a stable background of methotrexate.[1][2][3]

Study Design
Participants: 313 patients with active rheumatoid arthritis inadequately responding to

methotrexate.[1]

Treatment Arms:

Placebo

Apratastat 50 mg three times daily (t.i.d.)

Apratastat 100 mg t.i.d.

Apratastat 150 mg t.i.d.

Duration: 12 weeks[1]

Primary Endpoint: American College of Rheumatology (ACR) 20, 50, and 70 response rates

at 12 weeks.[1]

Efficacy Results
The study failed to meet its primary efficacy endpoints.[1] The ACR 20, 50, and 70 response

rates for the Apratastat treatment groups were not statistically significantly different from the

placebo group.[1] Specific quantitative data on the ACR response rates for each treatment arm

are not publicly available in detail.

Safety and Tolerability
Apratastat was generally well-tolerated. The most frequently reported adverse events were:[1]

Nausea
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Abdominal pain

Headache

Diarrhea

Asthenia

Upper respiratory tract infection

Seven serious adverse events were reported in the treatment groups.[1] Notably, a significant

elevation in acute phase reactants (C-reactive protein and erythrocyte sedimentation rate) was

observed in the treatment groups compared to placebo.[1]

Pharmacodynamic Data
Pharmacodynamic studies conducted in healthy volunteers demonstrated that Apratastat
effectively inhibited TNF-α release. The IC50 values for TNF-α inhibition were determined to

be:

Assay Type IC50 (ng/mL)

In vitro 144

Ex vivo 81.7

Endotoxin-challenged 126

This data suggests that the lack of clinical efficacy was not due to a failure of target

engagement at the doses tested.

Preclinical Studies
Preclinical studies in animal models of arthritis, such as the collagen-induced arthritis (CIA)

model in rats, showed that Apratastat had anti-arthritic potential. These studies demonstrated

a reduction in paw swelling and other inflammatory markers. However, specific quantitative

data from these preclinical studies are not widely published.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of

Apratastat and similar TACE/MMP inhibitors.

TACE (ADAM17) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound

against TACE.

Workflow for TACE Inhibition Assay
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Caption: Workflow for a fluorometric TACE inhibition assay.

Materials:

Recombinant human TACE

Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
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Assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and ZnCl2)

Test compound (Apratastat) dissolved in a suitable solvent (e.g., DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

Add a fixed amount of recombinant TACE to each well of the microplate.

Add the diluted test compound to the wells and incubate for a specified time (e.g., 15

minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.

Immediately begin measuring the fluorescence intensity at appropriate excitation and

emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) or as an endpoint

reading after a fixed time.

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

Determine the percent inhibition for each concentration of the test compound relative to a

control with no inhibitor.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a suitable dose-response curve to calculate the IC50 value.

MMP Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound on

MMP activity using a fluorogenic substrate.

Workflow for MMP Inhibition Assay
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Caption: Workflow for a fluorometric MMP inhibition assay.

Materials:

Recombinant human MMP (e.g., MMP-1, MMP-9, MMP-13)

Fluorogenic MMP substrate specific for the MMP being tested
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Assay buffer (typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35)

Test compound (Apratastat) in a suitable solvent

96-well black microplate

Fluorescence plate reader

Procedure:

Follow a similar procedure as the TACE inhibition assay, preparing serial dilutions of the test

compound.

Add a fixed amount of the specific recombinant MMP to the wells.

Add the test compound and incubate.

Initiate the reaction with the corresponding fluorogenic MMP substrate.

Measure the increase in fluorescence over time.

Calculate the percent inhibition and determine the IC50 value.

Cell-Based TNF-α Release Assay
This protocol describes how to measure the inhibition of TNF-α release from cultured

monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[4][5][6]

Workflow for Cell-Based TNF-α Release Assay
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Caption: Workflow for a cell-based TNF-α release assay.
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Materials:

THP-1 human monocytic cell line

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS) from E. coli

Test compound (Apratastat)

96-well cell culture plate

ELISA or HTRF kit for human TNF-α

Plate reader for ELISA or HTRF

Procedure:

Seed THP-1 cells into a 96-well plate at a predetermined density.

Optionally, differentiate the THP-1 cells into a macrophage-like phenotype using phorbol 12-

myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g.,

1 hour).

Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL) to induce TNF-α

production and release.[4]

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF

kit according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α release for each concentration of the test

compound compared to the LPS-stimulated control without the inhibitor.
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Conclusion
The discontinuation of Apratastat's clinical development for rheumatoid arthritis, despite its

sound pharmacological rationale and demonstrated target engagement, underscores the

complexities of translating preclinical and early clinical findings into late-stage clinical success.

The lack of efficacy in the Phase II trial suggests that dual inhibition of TACE and MMPs, at the

exposures achieved, was insufficient to produce a clinically meaningful benefit in patients with

established RA on methotrexate therapy. The elevation of acute phase reactants in the

treatment arms also raises questions about the overall immunomodulatory effects of this dual-

inhibition strategy. The case of Apratastat serves as a valuable lesson in drug development,

highlighting the importance of robust efficacy signals in mid-stage clinical trials and the

challenges of modulating complex inflammatory pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. | BioWorld [bioworld.com]

2. go.drugbank.com [go.drugbank.com]

3. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay
[moleculardevices.com]

To cite this document: BenchChem. [Discontinued Clinical Trials of Apratastat: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666068#apratastat-discontinued-clinical-trials]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1666068?utm_src=pdf-body
https://www.benchchem.com/product/b1666068?utm_src=pdf-body
https://www.benchchem.com/product/b1666068?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/590100-phase-ii-data-report-lack-of-efficacy-for-apratastat-in-ra?v=preview
https://go.drugbank.com/drugs/DB13020/clinical_trials?conditions=DBCOND0027961&phase=2&purpose=treatment&status=completed
https://pubmed.ncbi.nlm.nih.gov/17117591/
https://pubmed.ncbi.nlm.nih.gov/17117591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106354/
https://www.researchgate.net/publication/51193735_Two_High_Throughput_Screen_Assays_for_Measurement_of_TNF-a_in_THP-1_Cells
https://www.moleculardevices.com/en/assets/app-note/br/quantify-tnfa-secretion-by-thp-1-derived-macrophages-with-alphalisa-assay
https://www.moleculardevices.com/en/assets/app-note/br/quantify-tnfa-secretion-by-thp-1-derived-macrophages-with-alphalisa-assay
https://www.benchchem.com/product/b1666068#apratastat-discontinued-clinical-trials
https://www.benchchem.com/product/b1666068#apratastat-discontinued-clinical-trials
https://www.benchchem.com/product/b1666068#apratastat-discontinued-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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